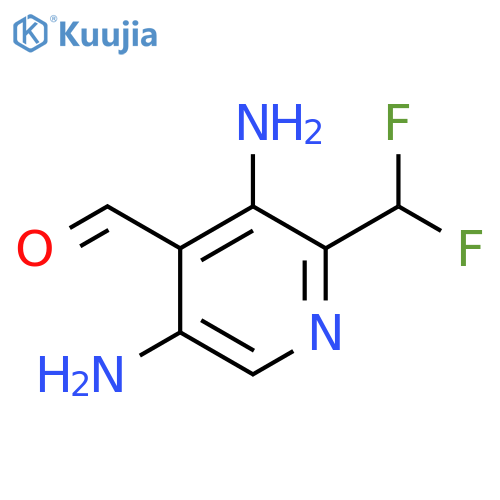Cas no 1806867-84-4 (3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde)

3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde
-
- インチ: 1S/C7H7F2N3O/c8-7(9)6-5(11)3(2-13)4(10)1-12-6/h1-2,7H,10-11H2
- InChIKey: IATUCLFXCSEYFQ-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=O)C(=CN=1)N)N)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 82
- XLogP3: 0.2
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073073-500mg |
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806867-84-4 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029073073-1g |
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806867-84-4 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
| Alichem | A029073073-250mg |
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806867-84-4 | 97% | 250mg |
$940.80 | 2022-03-31 |
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview
3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde, with the CAS number 1806867-84-4, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with amino groups, a difluoromethyl substituent, and a carboxaldehyde functional group. The combination of these features makes it a valuable building block for synthesizing advanced materials and bioactive molecules.
The core structure of this compound is a pyridine ring, which serves as a rigid and aromatic framework. The presence of two amino groups at the 3 and 5 positions introduces significant electron-donating effects, enhancing the compound's reactivity and stability. The difluoromethyl group at the 2 position adds a layer of fluorine functionality, which is known for its unique electronic properties and bioavailability-enhancing effects. Finally, the carboxaldehyde group at the 4 position provides a site for further functionalization, enabling the synthesis of derivatives with diverse applications.
Recent studies have highlighted the potential of 3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive compounds with anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation. The amino groups and aldehyde functionality were found to play critical roles in binding to target proteins, making this compound a promising lead for developing novel therapeutics.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its pyridine-based structure makes it an ideal candidate for constructing coordination polymers and metal-organic frameworks (MOFs). A 2023 research article in Nature Communications reported that incorporating 3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde into MOFs significantly enhances their gas adsorption capabilities. The amino groups act as coordinating sites for metal ions, while the aldehyde group provides additional functionalization opportunities for tailoring the material's properties.
The synthesis of 3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions and subsequent functionalization to introduce the amino and difluoromethyl groups. Recent advancements in catalysis have enabled more efficient and selective synthesis routes, reducing production costs and improving yield.
Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical principles. Its structure allows researchers to investigate topics such as aromaticity, conjugation effects, and intermolecular interactions. For example, a 2023 study published in Chemical Science utilized this compound to explore the electronic communication between different functional groups on an aromatic ring. The findings provided new insights into how substituents influence reactivity and selectivity in aromatic systems.
In conclusion, 3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure enables diverse applications in drug discovery, materials science, and fundamental chemical research. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry.
1806867-84-4 (3,5-Diamino-2-(difluoromethyl)pyridine-4-carboxaldehyde) Related Products
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 272-16-2(1,2-Benzisothiazole)
- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 23570-43-6(tris(1,10-phenanthroline), dichlororuthenium)




